molecular formula C22H23FN2O2 B11023217 3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-fluorophenyl)carbonyl]piperidin-3-yl}methanone

3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-fluorophenyl)carbonyl]piperidin-3-yl}methanone

Cat. No.: B11023217
M. Wt: 366.4 g/mol
InChI Key: HISLNHBYKQMIBN-UHFFFAOYSA-N
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Description

3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[1-(4-FLUOROBENZOYL)-3-PIPERIDYL]METHANONE is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of an isoquinoline moiety, a piperidine ring, and a fluorobenzoyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[1-(4-FLUOROBENZOYL)-3-PIPERIDYL]METHANONE typically involves multi-step organic reactions. One common approach is the condensation of an isoquinoline derivative with a piperidine derivative, followed by the introduction of the fluorobenzoyl group. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[1-(4-FLUOROBENZOYL)-3-PIPERIDYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[1-(4-FLUOROBENZOYL)-3-PIPERIDYL]METHANONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[1-(4-FLUOROBENZOYL)-3-PIPERIDYL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[1-(4-CHLOROBENZOYL)-3-PIPERIDYL]METHANONE
  • 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[1-(4-METHYLBENZOYL)-3-PIPERIDYL]METHANONE

Uniqueness

3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[1-(4-FLUOROBENZOYL)-3-PIPERIDYL]METHANONE is unique due to the presence of the fluorobenzoyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C22H23FN2O2

Molecular Weight

366.4 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-fluorobenzoyl)piperidin-3-yl]methanone

InChI

InChI=1S/C22H23FN2O2/c23-20-9-7-17(8-10-20)21(26)24-12-3-6-19(15-24)22(27)25-13-11-16-4-1-2-5-18(16)14-25/h1-2,4-5,7-10,19H,3,6,11-15H2

InChI Key

HISLNHBYKQMIBN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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